Cas no 898450-94-7 (N'-(2-phenylethyl)-N-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)
N'-(2-phenylethyl)-N-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide Propriétés chimiques et physiques
Nom et identifiant
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- N'-(2-phenylethyl)-N-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide
- Ethanediamide, N1-(2-phenylethyl)-N2-[2-[1-[(2,4,6-trimethylphenyl)sulfonyl]-2-piperidinyl]ethyl]-
- AKOS024661122
- F2571-0335
- N'-(2-phenylethyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
- N'-(2-phenylethyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
- 898450-94-7
- N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide
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- Piscine à noyau: 1S/C26H35N3O4S/c1-19-17-20(2)24(21(3)18-19)34(32,33)29-16-8-7-11-23(29)13-15-28-26(31)25(30)27-14-12-22-9-5-4-6-10-22/h4-6,9-10,17-18,23H,7-8,11-16H2,1-3H3,(H,27,30)(H,28,31)
- La clé Inchi: YSTDRVWDEDLSCJ-UHFFFAOYSA-N
- Sourire: C(NCCC1=CC=CC=C1)(=O)C(NCCC1CCCCN1S(C1=C(C)C=C(C)C=C1C)(=O)=O)=O
Propriétés calculées
- Qualité précise: 485.23482778g/mol
- Masse isotopique unique: 485.23482778g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 34
- Nombre de liaisons rotatives: 8
- Complexité: 763
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 1
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.4
- Surface topologique des pôles: 104Ų
Propriétés expérimentales
- Dense: 1.185±0.06 g/cm3(Predicted)
- Le PKA: 12.74±0.46(Predicted)
N'-(2-phenylethyl)-N-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2571-0335-2μmol |
N'-(2-phenylethyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898450-94-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2571-0335-5μmol |
N'-(2-phenylethyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898450-94-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2571-0335-10μmol |
N'-(2-phenylethyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898450-94-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2571-0335-20μmol |
N'-(2-phenylethyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898450-94-7 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2571-0335-1mg |
N'-(2-phenylethyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898450-94-7 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2571-0335-2mg |
N'-(2-phenylethyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898450-94-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2571-0335-3mg |
N'-(2-phenylethyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898450-94-7 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2571-0335-4mg |
N'-(2-phenylethyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898450-94-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2571-0335-5mg |
N'-(2-phenylethyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898450-94-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2571-0335-10mg |
N'-(2-phenylethyl)-N-{2-[1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide |
898450-94-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N'-(2-phenylethyl)-N-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide Littérature connexe
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Informations complémentaires sur N'-(2-phenylethyl)-N-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide
N'-(2-Phenylethyl)-N-{2-1-(2,4,6-Trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide: A Comprehensive Overview of Its Chemical Structure, Biological Activity, and Research Applications
N'-(2-Phenylethyl)-N-{2-1-(2,4,6-Trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide is a complex dipeptide derivative with a unique molecular architecture that has garnered significant attention in the field of pharmaceutical research. This compound, with the CAS number 898450-94-7, represents a novel class of molecules that combines the structural features of aromatic rings, heterocyclic systems, and functionalized sulfonamide groups. The molecule's design is centered around the ethanediamide backbone, which serves as a critical scaffold for connecting multiple pharmacophoric elements. The 2-phenylethyl group, a benzene-substituted alkyl chain, and the 2,4,6-trimethylbenzenesulfonyl group, a methylated aromatic sulfonamide, are strategically positioned to modulate molecular interactions with biological targets.
Recent advances in medicinal chemistry have highlighted the importance of multi-target ligand design in developing therapeutics for complex diseases. The N'-(2-phenylethyl) moiety, for instance, has been shown to enhance membrane permeability and cellular uptake, while the 2,4,6-trimethylbenzenesulfonyl group contributes to the molecule's hydrophobicity and metabolic stability. These structural features make the compound a promising candidate for applications in neuroprotection, anti-inflammatory therapy, and enzyme inhibition. The ethanediamide backbone further provides a flexible platform for conjugating additional functional groups, enabling the molecule to interact with multiple biological pathways.
One of the most compelling aspects of this compound is its ability to engage in multi-point molecular recognition. The 2-phenylethyl group, for example, can form π-π stacking interactions with aromatic residues in protein targets, while the sulfonamide group exhibits strong hydrogen-bonding capabilities. This dual mode of interaction is particularly relevant in the context of drug-target binding affinity, as it allows the molecule to simultaneously modulate multiple protein conformations. Recent studies have demonstrated that such multi-target engagement can significantly improve therapeutic efficacy, especially in conditions like neurodegenerative disorders and chronic inflammation.
The 2,4,6-trimethylbenzenesulfonyl group is a key structural element that contributes to the molecule's pharmacological profile. This group contains a para-trimethylated aromatic ring, which provides steric bulk and electronic effects that influence the molecule's reactivity. The sulfonamide functionality, a common feature in many pharmaceutical agents, is known for its ability to act as a hydrophobic anchor in protein-ligand interactions. The trimethyl substitution further enhances the group's hydrophobicity, which may be crucial for targeting lipid-rich membranes or hydrophobic enzyme active sites.
Structural Insights and Synthesis Pathways
The synthesis of N'-(2-phenylethyl)-N-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide involves a multi-step process that highlights the challenges and opportunities in modern organic synthesis. The core ethanediamide scaffold is typically prepared through a condensation reaction between appropriate amines and dicarboxylic acid derivatives. The introduction of the 2-phenylethyl group requires a coupling reaction with an aromatic electrophile, while the 2,4,6-trimethylbenzenesulfonyl group is often incorporated via a sulfonate ester functionalization step.
Recent developments in asymmetric catalysis have enabled the efficient synthesis of chiral intermediates, which are crucial for producing enantiomerically pure compounds. The 2-phenylethyl group, for example, can be synthesized using a Stille coupling reaction with a suitable organostannyl derivative. The 2,4,6-trimethylbenzenesulfonyl group is typically introduced through a sulfonate ester hydrolysis reaction, which allows for precise control over the sulfonamide functionality. These synthetic strategies demonstrate the importance of green chemistry principles in optimizing reaction conditions and minimizing byproduct formation.
The final assembly of the molecule involves a condensation reaction between the two functionalized arms, which requires careful control of reaction parameters to ensure high yield and purity. The ethanediamide backbone acts as a linker that connects the 2-phenylethyl and 2,4,6-trimethylbenzenesulfonyl groups, creating a molecule with a unique three-dimensional structure. This structural complexity presents both challenges and opportunities for further modification, as the molecule's properties can be fine-tuned through the introduction of additional functional groups.
One of the most promising approaches to optimizing the molecule's properties is the use of click chemistry techniques. These methods allow for the rapid and selective modification of the ethanediamide backbone, enabling the incorporation of various functional groups without disrupting the core structure. The 2-phenylethyl and 2,4,6-trimethylbenzenesulfonyl groups can also be modified to enhance specific biological activities, such as increased membrane permeability or improved metabolic stability.
Recent studies have also explored the use of solid-phase synthesis to produce this compound in a more efficient and scalable manner. This approach allows for the sequential attachment of functional groups to a solid support, which simplifies the purification process and reduces the number of reaction steps. The ethanediamide backbone can be functionalized with various substituents, enabling the creation of a library of derivatives with different biological profiles. This combinatorial approach has proven valuable in identifying lead compounds for drug development.
The synthesis of N'-(2-phenylethyl)-N-{2-1-(2,4,6-trimethylbenzenesulfonyl)piperidin-2-ylethyl}ethanediamide thus represents a remarkable achievement in modern organic chemistry. The ability to precisely control the molecular structure through a series of well-defined synthetic steps has enabled the creation of a versatile platform for exploring new therapeutic applications. As research in this area continues to advance, the molecule's structural complexity and functional versatility are expected to play a key role in the development of novel therapeutics.
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